Quinoline N-oxide hydrate is the stable, crystalline form of quinoline N-oxide, a heterocyclic aromatic compound widely used as a synthetic intermediate and reagent. The N-oxide functional group activates the quinoline ring, enabling a range of transformations not readily achievable with the parent quinoline, such as regioselective C-H functionalization, nucleophilic substitution, and cycloaddition reactions. It serves as a key precursor for pharmaceuticals and agrochemicals, and its defined hydration state offers advantages in solubility and handling for applications in organic synthesis and analytical chemistry.
Direct substitution of Quinoline N-oxide hydrate with its anhydrous counterpart (CAS 1613-37-2) or the parent quinoline (CAS 91-22-5) can lead to significant process variability and failure. The anhydrous form is hygroscopic, complicating accurate weighing and potentially introducing uncontrolled water content into sensitive reactions. The hydrate form, with its defined stoichiometry, ensures higher reproducibility. Using parent quinoline requires an additional, often hazardous, in-house oxidation step, adding time, cost, and safety burdens. Furthermore, the N-oxide functionality fundamentally alters the electronic properties and reactivity of the quinoline ring system, making it a non-equivalent precursor for targeted C-H activation and functionalization reactions.
Quinoline N-oxide hydrate (CAS 64201-64-5) is supplied with a defined water content (e.g., ~20% by weight), ensuring consistent lot-to-lot stoichiometry for reactions. In contrast, the anhydrous form (CAS 1613-37-2) is hygroscopic, readily absorbing atmospheric moisture, which leads to inaccuracies in weighing and introduces an uncontrolled variable into moisture-sensitive catalytic systems. The hydrate's stability as a crystalline solid simplifies handling and storage, making it a more reliable reagent for achieving reproducible reaction outcomes.
| Evidence Dimension | Material Handling and Stoichiometric Precision |
| Target Compound Data | Stable crystalline solid with defined water content (e.g., ~20%) |
| Comparator Or Baseline | Anhydrous Quinoline N-oxide: Hygroscopic, leading to variable water content and inaccurate weighing |
| Quantified Difference | Not applicable (Qualitative but critical process parameter) |
| Conditions | Standard laboratory weighing and handling procedures |
For stoichiometric-sensitive reactions, particularly in catalysis, the hydrate form provides superior reproducibility and reliability over the hygroscopic anhydrous alternative.
Quinoline N-oxide is a highly effective precursor for palladium-catalyzed C-H functionalization, offering unique regioselectivity. While many Pd-catalyzed reactions on quinoline N-oxides are C2-selective, specific conditions using quinoline N-oxide as the substrate enable a highly selective C8 arylation, affording yields up to 82%. This C8 selectivity is not reported for simpler heterocyclic N-oxides like pyridine N-oxide under similar catalytic systems, which typically undergo C2 functionalization. The N-oxide group acts as a powerful directing group, activating C-H bonds that are unreactive in the parent quinoline.
| Evidence Dimension | Reaction Yield in C8-Selective Arylation |
| Target Compound Data | Up to 82% yield for C8-phenylation of quinoline N-oxide |
| Comparator Or Baseline | Pyridine N-oxide: Undergoes C2-arylation; C8 position does not exist. Parent Quinoline: C-H bonds are less activated and do not yield the same products without the N-oxide directing group. |
| Quantified Difference | Qualitatively different regioselectivity (C8 vs C2); High quantitative yield (82%) for the unique C8 product. |
| Conditions | Pd(OAc)2 catalyst, Ag3PO4 oxidant, in CD3COOD/D2O at 120 °C |
This compound is the specific procurement choice for accessing C8-functionalized quinolines, a structural motif unavailable through direct functionalization of quinoline or by using simpler N-oxide analogues.
In palladium-catalyzed C-H alkenylation reactions, quinoline N-oxide functions as both the substrate and an internal oxidant, eliminating the need for external, often wasteful, oxidants. In a ligand-free system with Pd(OAc)2, the reaction of quinoline N-oxide with ethyl acrylate produced the 2-alkenylated quinoline in 86% yield. The N-oxide group oxidizes the Pd(0) intermediate back to the active Pd(II) catalyst, a role that cannot be fulfilled by the parent quinoline. This dual function is not observed with substrates that lack the N-oxide moiety, which would require an external oxidant, complicating the reaction setup and purification.
| Evidence Dimension | Isolated Yield in Oxidant-Free Alkenylation |
| Target Compound Data | 86% yield |
| Comparator Or Baseline | Parent Quinoline: Would require an external oxidant, reaction would not proceed under these specific conditions. |
| Quantified Difference | Enables reaction with 86% yield vs. 0% yield under oxidant-free conditions. |
| Conditions | Pd(OAc)2 (5 mol%), 1-methyl-2-pyrrolidinone (NMP) solvent, 110 °C, 20 h |
For process efficiency and green chemistry initiatives, this compound allows for a more atom-economical and streamlined synthesis of 2-alkenylated quinolines by avoiding external oxidants.
Quinoline N-oxide serves as a specific precursor for the synthesis of quinolin-2(1H)-one derivatives through a light-induced, zinc-catalyzed isomerization reaction, achieving high yields. This photochemical rearrangement proceeds through an intramolecular pathway with 100% atom economy. The parent quinoline does not undergo this transformation. While other substituted quinoline N-oxides also react, the unsubstituted version provides a key benchmark. For example, the photolysis of 3-phenylquinoline N-oxide results in a near-quantitative rearrangement to 3-phenylcarbostyril (a 2-quinolinone derivative).
| Evidence Dimension | Reaction Type and Atom Economy |
| Target Compound Data | Undergoes efficient light-induced isomerization to 2-quinolinones with 100% atom economy. |
| Comparator Or Baseline | Parent Quinoline: Photochemically inert under these conditions and does not yield 2-quinolinones. |
| Quantified Difference | Enables a specific, high-yield synthetic route unavailable to the parent compound. |
| Conditions | Visible light irradiation, Zn catalyst |
This compound is essential for researchers utilizing modern photochemical methods to access the valuable 2-quinolinone scaffold in a clean, atom-economical process.
As demonstrated in palladium-catalyzed C-H arylation, Quinoline N-oxide is the specific starting material for synthesizing 8-arylquinolines, which are key structural motifs in chiral ligands and bioactive molecules. The unique directing effect of the N-oxide group enables access to this isomer with high selectivity and yields up to 82%.
In manufacturing workflows aiming to reduce waste and simplify processes, Quinoline N-oxide's dual role as a reactant and internal oxidant is highly advantageous. It enables the synthesis of 2-alkenylated quinolines in high yield (e.g., 86%) without requiring external oxidants, streamlining the reaction and subsequent purification steps.
For synthetic strategies leveraging green and photochemical methods, Quinoline N-oxide is the direct precursor to 2-quinolinone derivatives. This light-induced isomerization is atom-economical and efficient, providing a modern alternative to classical multi-step syntheses for this important heterocyclic core.
In any application where precise molar ratios are critical, such as in quantitative analytical methods or the development of catalytic cycles, the hydrate form is the appropriate choice. Its stable, non-hygroscopic crystalline nature ensures accurate weighing and consistent performance, unlike the variable anhydrous form.